molecular formula C10H15NO4S B273300 N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B273300
M. Wt: 245.3 g/mol
InChI Key: UCEXGMWQJQIJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide, also known as HEMMBS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. HEMMBS is a derivative of 2-methoxy-5-methylbenzenesulfonamide and has been synthesized using various methods.

Mechanism of Action

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of COX-2 and LOX enzymes. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a role in inflammation and pain. LOX is an enzyme that is responsible for the production of leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce the levels of prostaglandins and leukotrienes in animal models. It has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is soluble in water and organic solvents, making it easy to prepare solutions for experiments. It has also been extensively studied for its pharmacological effects, making it a well-established compound for research. However, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has some limitations for lab experiments. It is a sulfonamide compound, which can cause allergic reactions in some individuals. It also has a short half-life, which can make it difficult to maintain consistent levels in experiments.

Future Directions

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has several potential future directions for research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and autoimmune diseases. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Future research could focus on the development of more potent and selective N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide derivatives for these applications. Additionally, N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide could be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases.

Synthesis Methods

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with ethanolamine in the presence of a base such as triethylamine. The reaction yields N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline powder. Other methods involve the use of different amines and sulfonamide derivatives.

Scientific Research Applications

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Product Name

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide

Molecular Formula

C10H15NO4S

Molecular Weight

245.3 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-8-3-4-9(15-2)10(7-8)16(13,14)11-5-6-12/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

UCEXGMWQJQIJPM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCO

Origin of Product

United States

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